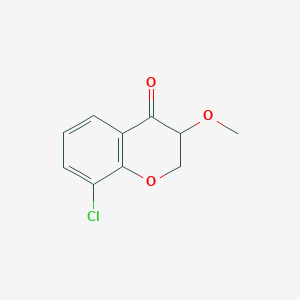![molecular formula C27H24N6O2 B13026643 1-[3-[4-amino-3-[4-(3-ethynylphenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one CAS No. 1621002-24-1](/img/structure/B13026643.png)
1-[3-[4-amino-3-[4-(3-ethynylphenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-[4-amino-3-[4-(3-ethynylphenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one is a complex organic compound known for its significant biological activities. This compound is part of the pyrazolo[3,4-d]pyrimidine family, which is recognized for its potential in medicinal chemistry, particularly in cancer research .
Méthodes De Préparation
The synthesis of 1-[3-[4-amino-3-[4-(3-ethynylphenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
1-[3-[4-amino-3-[4-(3-ethynylphenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. .
The major products formed from these reactions vary based on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-[3-[4-amino-3-[4-(3-ethynylphenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as kinases. By binding to these targets, the compound can inhibit their activity, leading to the disruption of key signaling pathways involved in cell proliferation and survival. This inhibition can induce apoptosis in cancer cells and prevent tumor growth .
Comparaison Avec Des Composés Similaires
1-[3-[4-amino-3-[4-(3-ethynylphenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one is unique due to its specific structural features and biological activities. Similar compounds include:
Ibrutinib: A well-known kinase inhibitor used in cancer therapy.
CHMFL-FLT3-213: Another kinase inhibitor with potent activity against FLT3-ITD positive acute myeloid leukemia.
PF-06658607: An alkynylated irreversible Bruton’s tyrosine kinase (BTK) inhibitor.
These compounds share structural similarities but differ in their specific targets and therapeutic applications, highlighting the uniqueness of this compound .
Propriétés
Numéro CAS |
1621002-24-1 |
|---|---|
Formule moléculaire |
C27H24N6O2 |
Poids moléculaire |
464.5 g/mol |
Nom IUPAC |
1-[3-[4-amino-3-[4-(3-ethynylphenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C27H24N6O2/c1-3-18-7-5-9-22(15-18)35-21-12-10-19(11-13-21)25-24-26(28)29-17-30-27(24)33(31-25)20-8-6-14-32(16-20)23(34)4-2/h1,4-5,7,9-13,15,17,20H,2,6,8,14,16H2,(H2,28,29,30) |
Clé InChI |
SFTPIUYKBLYRKF-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC(=C5)C#C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


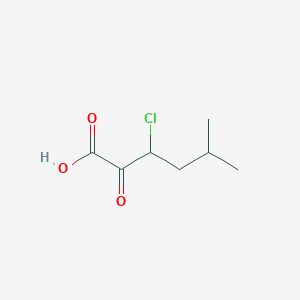
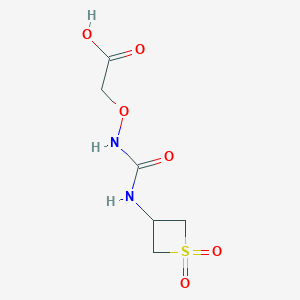
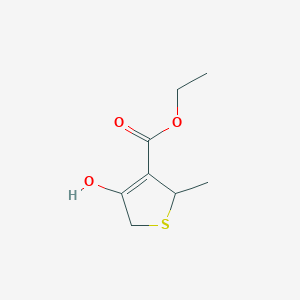
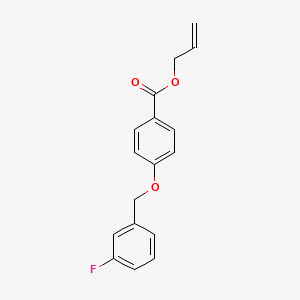

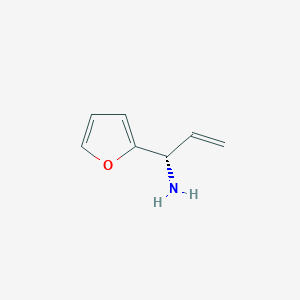
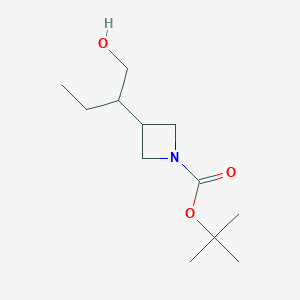
![1-(tert-Butoxycarbonyl)-1-azaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B13026613.png)
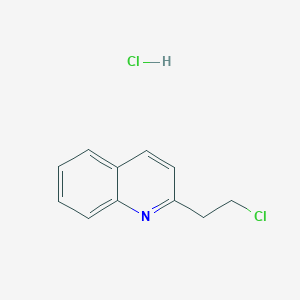
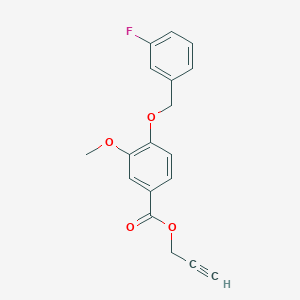
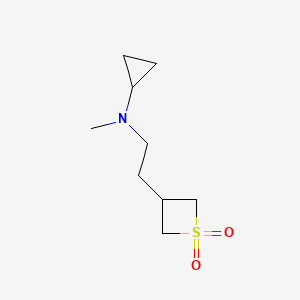

![8-Azabicyclo[3.2.1]octan-6-onehydrochloride](/img/structure/B13026654.png)
